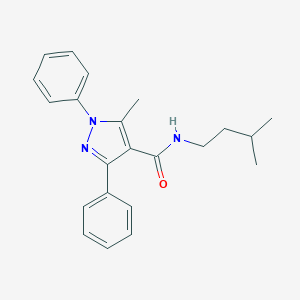![molecular formula C12H11NO2 B040730 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid CAS No. 117273-45-7](/img/structure/B40730.png)
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid
概要
説明
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines a pyrroloquinoline core with a carboxylic acid functional group. The presence of this structure allows for a variety of chemical modifications, making it a versatile intermediate in the synthesis of biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid typically involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene for 3–4 hours. This reaction yields the desired product in good yields, often up to 76% . Another method involves the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide, followed by reaction with DMAD to produce the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes this compound amenable to large-scale synthesis.
化学反応の分析
Types of Reactions
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The carboxylic acid group can be substituted with various functional groups to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
科学的研究の応用
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as coagulation factors Xa and XIa. By inhibiting these factors, the compound can prevent the formation of blood clots, making it a potential anticoagulant . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to bind to these targets is a key aspect of its biological activity .
類似化合物との比較
Similar Compounds
- 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- 6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones
Uniqueness
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid is unique due to its carboxylic acid functional group, which allows for a wide range of chemical modifications. This makes it a versatile intermediate in the synthesis of various biologically active compounds. Additionally, its ability to inhibit coagulation factors Xa and XIa sets it apart from other similar compounds .
特性
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)10-7-9-4-1-3-8-5-2-6-13(10)11(8)9/h1,3-4,7H,2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCHTANYIYJEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


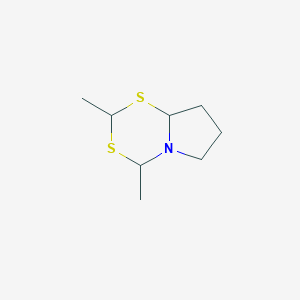
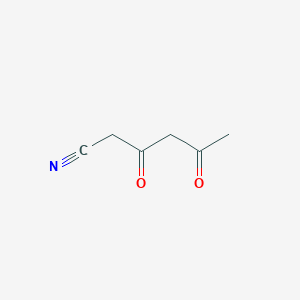
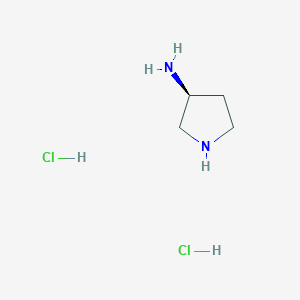
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)
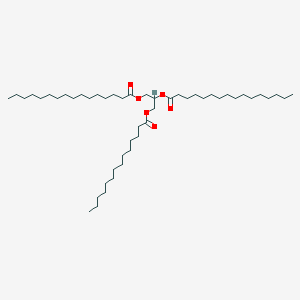

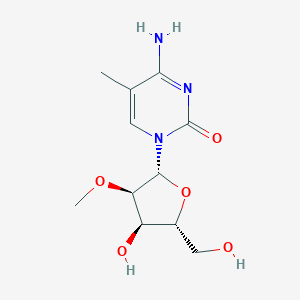

![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
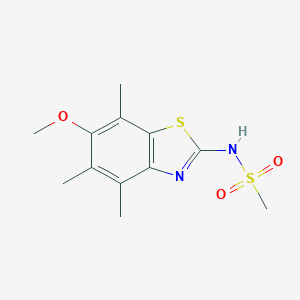
![2-[[4-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]Benzoyl]Amino]-2-Fluoro-5-Hydroxy-5-Oxopentanoyl]Amino]Pentanedioic Acid](/img/structure/B40683.png)
![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)

